![molecular formula C14H12ClN3OS B2577247 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide CAS No. 866014-30-4](/img/structure/B2577247.png)

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

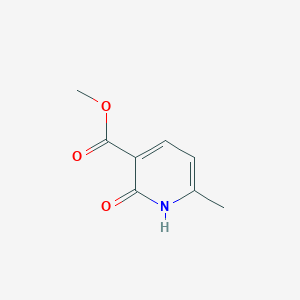

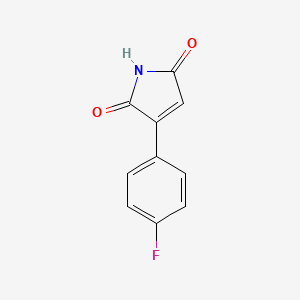

“N-[(2-Chloro-3-pyridinyl)carbamothioyl]-4-methylbenzamide” is a chemical compound with the molecular formula C14H12ClN3OS . The average mass of this compound is 305.783 Da, and its monoisotopic mass is 305.038971 Da .

Synthesis Analysis

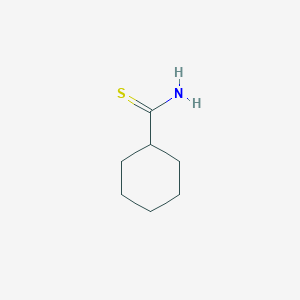

The synthesis of a similar compound, a novel thiourea derivative 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide ligand (HL), was achieved in two steps . The first step involved refluxing KSCN with 2-chlorobenzoyl chloride in CH3CN solvent . The second step involved reacting the resulting filtrate from the first step with 2-amino-5-chloropyridine .Chemical Reactions Analysis

A similar compound, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, has been used to synthesize transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) . These complexes were characterized by elemental analysis, FTIR, and 1H-NMR techniques .Scientific Research Applications

Chemical Synthesis and Mechanistic Insight

Research into the chemical synthesis and mechanisms involving compounds related to N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide has provided significant insights. For example, the formation of aryl [1-cyano-4-(dialkylamino)butadienyl] ketones from pyridines under certain conditions showcases the chemical reactivity and potential application of similar compounds in synthetic organic chemistry. This work suggests a nuanced understanding of the interactions and transformations that such chemicals can undergo (H. Gim & M. Jung, 2019).

Nucleophilic Addition and Synthesis Applications

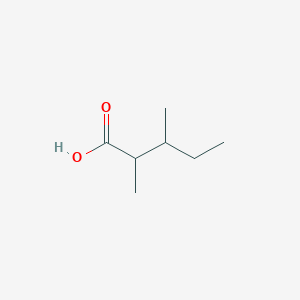

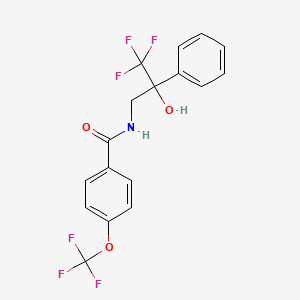

The addition of nucleophiles to 3-substituted pyridinium salts prepared from compounds like N-methylbenzamide, a structure closely related to our compound of interest, has been thoroughly investigated. This research demonstrates the potential for creating a wide range of disubstituted pyridines, a process that can be applied to the synthesis of potent, nonpeptide substance P antagonists. Such findings are crucial for the development of new therapeutic agents (A. Lemire et al., 2004).

Photocatalytic Applications

Studies on the photocatalytic degradation of organic compounds indicate that related chemical structures can significantly influence the efficiency of this process. For instance, the investigation into the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports highlights the potential of similar compounds to enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. Such research is pivotal for environmental chemistry applications, offering insights into the removal of pollutants (T. Torimoto et al., 1996).

Nanotechnology and Material Science

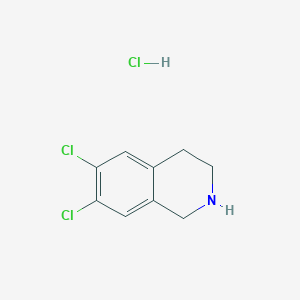

The development of nanoparticles and nanocrystals using metal complexes of compounds akin to this compound has been explored, showcasing the potential of these materials in various applications, including catalysis and drug delivery systems. Such studies contribute significantly to nanotechnology and material science, indicating how the unique properties of these compounds can be harnessed for advanced technological applications (S. Saeed et al., 2013).

Safety and Hazards

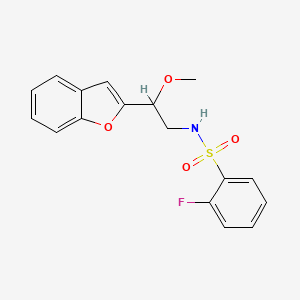

The safety data sheet for a similar compound, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-9-4-6-10(7-5-9)13(19)18-14(20)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIKFSUOEMZRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)

![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2577172.png)

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)

![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577185.png)